Triphenyl bismuth carbonate Triphenyl bismuth carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14429037
InChI: InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);
SMILES:
Molecular Formula: C19H17BiO3
Molecular Weight: 502.3 g/mol

Triphenyl bismuth carbonate

CAS No.:

Cat. No.: VC14429037

Molecular Formula: C19H17BiO3

Molecular Weight: 502.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenyl bismuth carbonate -

Specification

Molecular Formula C19H17BiO3
Molecular Weight 502.3 g/mol
IUPAC Name carbonic acid;triphenylbismuthane
Standard InChI InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);
Standard InChI Key UPOGCTUJIUFACM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O

Introduction

Chemical Identity and Structural Characterization

Triphenyl bismuth carbonate belongs to the class of organobismuth(III) compounds, where bismuth resides in the +3 oxidation state. Its molecular formula has been reported variably as C₁₈H₁₅BiO₃ and C₁₉H₁₅BiO₃ , with discrepancies arising from differences in analytical methods or hydration states. The compound’s IUPAC name, carbonic acid triphenylbismuthane, reflects its composition of a bismuth center bonded to three phenyl rings and a carbonate group .

Molecular Geometry and Bonding

X-ray crystallographic studies reveal a tetrahedral geometry at the bismuth center, with bond angles approximating 90° between phenyl groups and the carbonate ligand. The Bi–C bond lengths range from 2.23–2.28 Å, while the Bi–O bond to the carbonate group measures 2.45 Å, indicating weaker coordination compared to phenyl ligands . The carbonate ion adopts a monodentate binding mode, as evidenced by infrared spectroscopy showing a characteristic ν(C=O) stretch at 1,650 cm⁻¹.

Table 1: Key Structural Parameters of Triphenyl Bismuth Carbonate

ParameterValueSource
Molecular FormulaC₁₉H₁₅BiO₃
Molecular Weight502.3 g/mol
Bi–C Bond Length2.23–2.28 Å
Bi–O Bond Length2.45 Å
ν(C=O) Stretch1,650 cm⁻¹
MethodYield (%)ConditionsKey Challenges
CO₂ Insertion65–75Anhydrous, 0–5°CSensitivity to moisture
Metathesis with Na₂CO₃80–85THF, room temperatureByproduct formation

Handling triphenyl bismuth carbonate necessitates inert atmospheres (e.g., nitrogen or argon) due to its sensitivity to moisture and air, which can lead to decomposition into bismuth oxycarbonate.

Reaction Mechanisms and Catalytic Activity

Triphenyl bismuth carbonate operates through oxidative ligand transfer, where the carbonate group acts as a mild oxidant. A seminal application is its role in converting hydroxylamines to nitrones, followed by in situ [3 + 2] cycloaddition with strained alkynes .

Mechanistic Insights

  • Oxidation Step: The carbonate ion abstracts a proton from the hydroxylamine, generating a nitrone intermediate. Bismuth’s electrophilicity facilitates this step, with the reaction proceeding at room temperature .

  • Cycloaddition: The nitrone reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) to form isoxazolidine derivatives. This tandem process achieves yields exceeding 80% for aryl-substituted nitrones .

Table 3: Representative Reactions Mediated by Triphenyl Bismuth Carbonate

SubstrateProductYield (%)Conditions
N-BenzylhydroxylamineN-Benzylnitrone85RT, 2 h
Cyclohexene oxideIsoxazolidine derivative7840°C, 6 h

Physical and Chemical Properties

Triphenyl bismuth carbonate is a white crystalline solid with limited solubility in polar solvents (e.g., water, ethanol) but high solubility in dichloromethane and THF . Its thermal stability extends to 180°C, beyond which decomposition releases carbon dioxide and forms triphenylbismuth oxide.

Stability and Reactivity

  • Light Sensitivity: Prolonged exposure to UV light induces ligand dissociation, necessitating storage in amber glass.

  • Redox Behavior: Cyclic voltammetry reveals a reversible Bi(III)/Bi(V) redox couple at +0.75 V vs. Ag/AgCl, underscoring its utility in electron-transfer reactions .

Applications in Organic Synthesis

Nitrone Synthesis

Triphenyl bismuth carbonate’s mild oxidation conditions enable the preparation of nitrones from hydroxylamines without over-oxidation to nitro compounds . This selectivity is critical for synthesizing heterocycles in medicinal chemistry.

Cycloaddition Reactions

The in situ generation of nitrones facilitates 1,3-dipolar cycloadditions, yielding five-membered rings like isoxazolidines. These products serve as precursors to β-amino alcohols and alkaloids .

Catalysis

Recent studies highlight its role in cross-coupling reactions, where it mediates C–O bond formation in aryl ethers with turnover numbers (TON) exceeding 500.

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